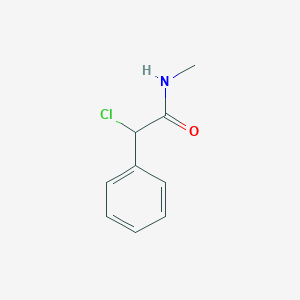
2-chloro-N-methyl-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C9H10ClNO . It is a solid substance with a molecular weight of 183.64 .
Synthesis Analysis
The synthesis of this compound can be achieved through the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This process yields 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClCC(=O)Nc1ccccc1 . The InChI code for this compound is 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 . Chemical Reactions Analysis
This compound can be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point range of 74 - 77 °C .Scientific Research Applications
Electrochemical Reduction
- Research shows the electrochemical reduction of 2-chloro-N-methyl-2-phenylacetamide at carbon and silver cathodes, exploring its potential in cleavage of the carbon-chlorine bond and the formation of dechlorinated amide and N-alkyl-N-phenylaniline (Pasciak et al., 2014).
Synthesis and Anticonvulsant Activity
- Some omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including those with this compound, have been synthesized and evaluated for anticonvulsant activity against maximal electroshock tests (Soyer et al., 2004).
Comparative Metabolism in Liver Microsomes
- A study examined the metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes, providing insights into their biochemical processing (Coleman et al., 2000).
Therapeutic Effect in Japanese Encephalitis
- A novel derivative of this compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Solubility and Dissolution Properties
- The solubility behavior of 2-phenylacetamide in various solvents, relevant to the chemical's dissolution properties and industrial applications, has been studied (Li et al., 2019).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- 2-Chloro-N-phenylacetamide has been used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, illustrating its utility in organic synthesis (Janardhan et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Studies on the structures of halogenated N,2-diarylacetamides, including this compound, contribute to understanding their molecular conformations and potential applications in supramolecular chemistry (Nayak et al., 2014).
Synthesis and Characterization
- The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, derived from 2-chloro-N-methyl-N-phenyl-acetamide, have been explored, providing insights into its chemical properties (Zhong-cheng & Wan-yin, 2002).
Estrogen-Like Effects In Vitro and In Vivo
- 2-Phenylacetamide, isolated from the seeds of Lepidium apetalum, and related to this compound, has shown estrogen-like effects in both in vitro and in vivo studies (Zeng et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body to exert their effects .
Mode of Action
It’s suggested that it may bind to ergosterol on the fungal plasma membrane, possibly inhibiting dna synthesis through the inhibition of thymidylate synthase . This interaction could lead to changes in the cell’s normal functions, potentially leading to its death .
Biochemical Pathways
Given its potential mode of action, it may affect pathways related to cell membrane integrity and dna synthesis .
Result of Action
Based on its potential mode of action, it could lead to the disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
2-chloro-N-methyl-2-phenylacetamide has shown promising antifungal potential . It has been found to have fungicidal effects against Candida tropicalis and Candida parapsilosis . In vitro and ex vivo biofilms assays have demonstrated the potential antibiofilm of this compound . Therefore, this potential can be explored as a therapeutic alternative for onychomycosis and, at the same time, contribute to decreasing the resistance of clinical isolates of C. tropicalis and C. parapsilosis .
Biochemical Analysis
Biochemical Properties
2-chloro-N-methyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic reactions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it has been found to interfere with the cell cycle, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition results from the binding of this compound to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can have different biological activities. In in vitro studies, it has been observed that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity. In in vivo studies, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity, while doses outside this range may be less effective or more harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
2-chloro-N-methyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWDPPCRNFWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

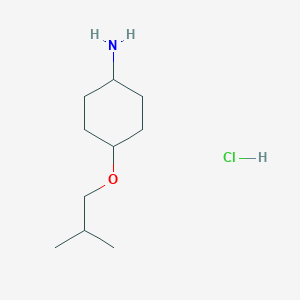
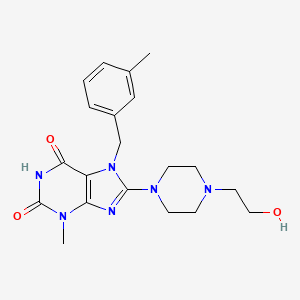
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)
![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)
![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)
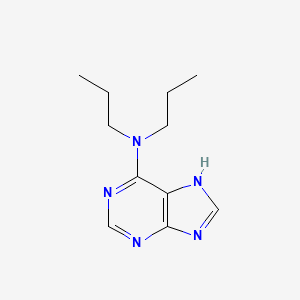
![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)
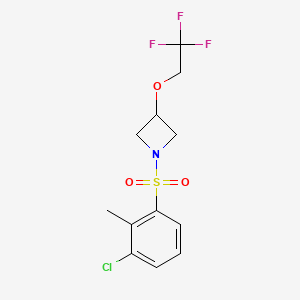
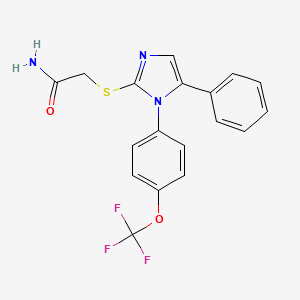

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)
![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2419193.png)